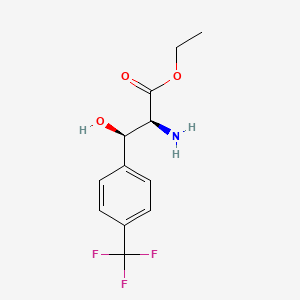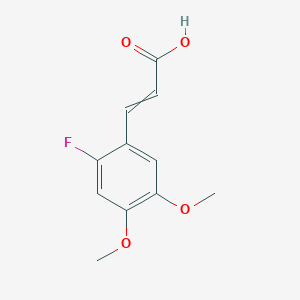
3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-fluorocinamic acid is a synthetic organic compound that belongs to the class of cinnamic acid derivatives. . The compound’s structure includes a benzene ring substituted with methoxy groups at the 4 and 5 positions, a fluorine atom at the 2 position, and an acrylic acid functional group.
Méthodes De Préparation
The synthesis of 4,5-dimethoxy-2-fluorocinamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and fluorobenzene.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 4,5-dimethoxybenzaldehyde and fluorobenzene in the presence of a base such as piperidine or pyridine.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4,5-Dimethoxy-2-fluorocinamic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dimethoxy-2-fluorocinamic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-2-fluorocinamic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-2-fluorocinamic acid can be compared with other cinnamic acid derivatives:
Similar Compounds: Examples include 3,4-dimethoxycinnamic acid, 3-methoxy-4-hydroxycinnamic acid, and 3-methoxy-4-acetamidoxycinnamic acid.
Uniqueness: The presence of the fluorine atom at the 2 position and the methoxy groups at the 4 and 5 positions make 4,5-dimethoxy-2-fluorocinamic acid unique.
Propriétés
Numéro CAS |
682805-19-2 |
|---|---|
Formule moléculaire |
C11H11FO4 |
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
AIJRYLNBFGKWES-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




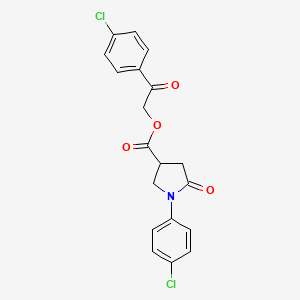
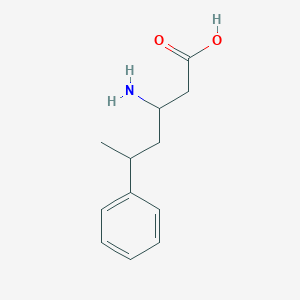
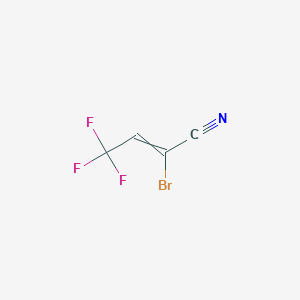
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
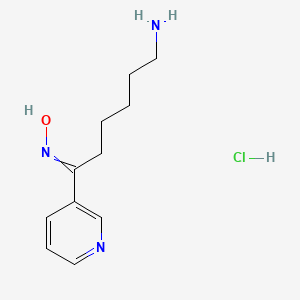
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)

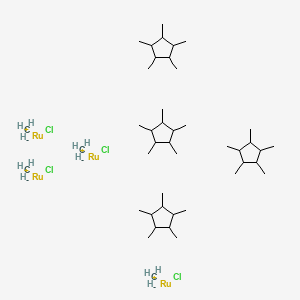


![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
